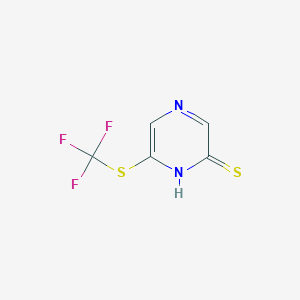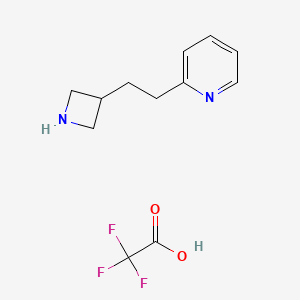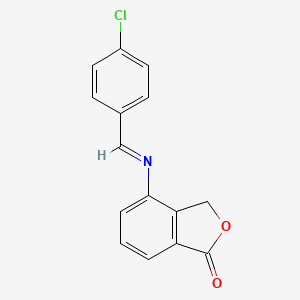
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of imines and isobenzofuran derivatives. This compound is characterized by the presence of a chlorobenzylideneamino group attached to an isobenzofuranone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one typically involves the condensation reaction between 4-chlorobenzaldehyde and isobenzofuran-1(3H)-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The chlorobenzylideneamino group may play a role in binding to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(4-bromobenzylideneamino)isobenzofuran-1(3H)-one
- (E)-4-(4-methylbenzylideneamino)isobenzofuran-1(3H)-one
- (E)-4-(4-nitrobenzylideneamino)isobenzofuran-1(3H)-one
Uniqueness
(E)-4-(4-chlorobenzylideneamino)isobenzofuran-1(3H)-one is unique due to the presence of the chlorobenzylidene group, which can influence its reactivity and biological activity. The chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C15H10ClNO2 |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylideneamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-4-10(5-7-11)8-17-14-3-1-2-12-13(14)9-19-15(12)18/h1-8H,9H2 |
Clé InChI |
MXKTVOYFKRKHFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2N=CC3=CC=C(C=C3)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757518.png)
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
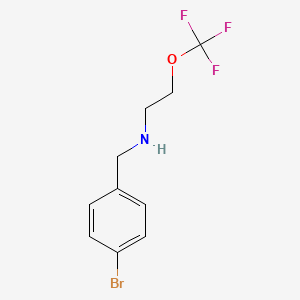
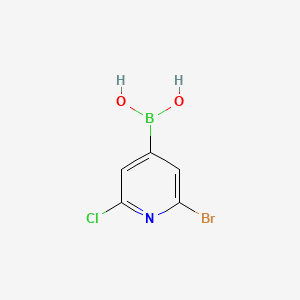

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757545.png)
![tert-Butyl (1R,5S,6S)-rel-6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11757546.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11757552.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757555.png)
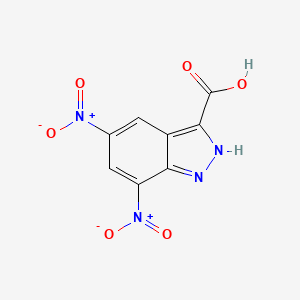
![(4E)-3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B11757563.png)
